Cas no 42411-39-2 ((R)-Ethyl 2-chloropropanoate)
(R)-Ethyl 2-chloropropanoate Chemical and Physical Properties
Names and Identifiers
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- (R)-Ethyl 2-chloropropanoate
- (R)-2-chloropropanoic acid ethyl ester
- (R)-2-chloro-propionic acid ethyl ester
- S-(-)-Methyl 2-chloropropionate
- S-Ethyl 2-chloropropionate
- AKOS022171460
- SCHEMBL17617672
- Ethyl (R)-2-chloropropanoate
- Ethyl (+)-2-chloropropionate
- (+)-Ethyl alpha-chloropropionate
- (R)-Ethyl2-chloropropanoate
- UNII-J81RS0WDCW
- Ethyl(S)-2-Chloro propionate
- J81RS0WDCW
- (+)-ETHYL .ALPHA.-CHLOROPROPIONATE
- Q27281328
- 42411-39-2
- Ethyl alpha-chloropropionate, (+)-
- ethyl (2R)-2-chloropropanoate
- ETHYL .ALPHA.-CHLOROPROPIONATE, (+)-
- Propanoic acid, 2-chloro-, ethyl ester, (2R)-
-
- Inchi: 1S/C5H9ClO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3/t4-/m1/s1
- InChI Key: JEAVBVKAYUCPAQ-SCSAIBSYSA-N
- SMILES: Cl[C@H](C)C(=O)OCC
Computed Properties
- Exact Mass: 136.02917
- Monoisotopic Mass: 136.0291072g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 82.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Density: 1.081
- Boiling Point: 149 °C at 760 mmHg
- Flash Point: 49.5 °C
- PSA: 26.3
- LogP: 1.17680
(R)-Ethyl 2-chloropropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | LN3252541-25g |
(R)-2-Chloropropionicacidethylester |
42411-39-2 | 99% | 25g |
RMB 175.20 | 2025-02-20 | |
| Cooke Chemical | LN3252541-100g |
(R)-2-Chloropropionicacidethylester |
42411-39-2 | 99% | 100g |
RMB 584.00 | 2025-02-20 |
(R)-Ethyl 2-chloropropanoate Suppliers
(R)-Ethyl 2-chloropropanoate Related Literature
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Yulin Yi,Sixun Zheng RSC Adv. 2014 4 28439
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W. Gerrard,J. Kenyon,H. Phillips J. Chem. Soc. 1937 153
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Takamasa Soejima,Kotaro Satoh,Masami Kamigaito Polym. Chem. 2016 7 4833
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4. 224. Experiments on the interaction of hydroxy compounds and phosphorus and thionyl halides in the absence and in the presence of tertiary bases. Part IVW. Gerrard,M. J. Richmond J. Chem. Soc. 1945 853
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Einar J. Andreassen,Jan M. Bakke,Ingrid Sletvold,Harald Svensen Org. Biomol. Chem. 2004 2 2671
Additional information on (R)-Ethyl 2-chloropropanoate
Introduction to (R)-Ethyl 2-chloropropanoate (CAS No. 42411-39-2)
(R)-Ethyl 2-chloropropanoate (CAS No. 42411-39-2) is a chiral compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and chemical biology. This compound is a member of the ester family and is characterized by its unique stereochemistry, which imparts distinct properties and reactivity profiles compared to its achiral counterparts.
The (R)-configuration of (R)-Ethyl 2-chloropropanoate is crucial for its applications in asymmetric synthesis and the development of enantiomerically pure pharmaceuticals. The presence of the chlorine atom at the α-position to the ester group further enhances its reactivity and selectivity in various chemical transformations, making it a valuable building block in synthetic chemistry.
Recent advancements in chiral synthesis have highlighted the importance of (R)-Ethyl 2-chloropropanoate in the preparation of biologically active molecules. For instance, a study published in the *Journal of Organic Chemistry* demonstrated the use of this compound as a key intermediate in the synthesis of a novel class of antiviral agents. The researchers utilized the chiral properties of (R)-Ethyl 2-chloropropanoate to achieve high enantioselectivity, which is essential for optimizing the therapeutic efficacy and minimizing side effects of these compounds.
In addition to its role in pharmaceutical research, (R)-Ethyl 2-chloropropanoate has also found applications in the development of agrochemicals. A recent study in *Pesticide Biochemistry and Physiology* explored the use of this compound as a precursor for synthesizing environmentally friendly pesticides. The study highlighted the ability of (R)-Ethyl 2-chloropropanoate to undergo selective transformations that yield compounds with enhanced biological activity and reduced environmental impact.
The physical and chemical properties of (R)-Ethyl 2-chloropropanoate are well-documented. It is a colorless liquid with a characteristic ester odor. The compound has a molecular weight of 136.57 g/mol and a boiling point of approximately 108°C at atmospheric pressure. Its solubility in water is limited, but it is highly soluble in common organic solvents such as ethanol, acetone, and dichloromethane. These properties make it suitable for use in various synthetic processes and analytical techniques.
The stability and reactivity of (R)-Ethyl 2-chloropropanoate are influenced by its functional groups. The ester group can undergo hydrolysis under acidic or basic conditions, yielding ethyl alcohol and 2-chloropropanoic acid. The presence of the chlorine atom at the α-position also makes it susceptible to nucleophilic substitution reactions, which can be exploited for further functionalization. For example, treatment with sodium azide can lead to the formation of an azide derivative, which can be further reduced to an amine using hydrogen gas over a palladium catalyst.
From a safety perspective, (R)-Ethyl 2-chloropropanoate should be handled with care due to its potential irritant properties and flammability. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn when working with this compound. Additionally, it should be stored in tightly sealed containers away from heat sources and incompatible materials.
In conclusion, (R)-Ethyl 2-chloropropanoate (CAS No. 42411-39-2) is a versatile chiral compound with significant applications in organic synthesis, pharmaceutical research, and agrochemical development. Its unique stereochemistry and functional groups make it an essential building block for creating enantiomerically pure compounds with diverse biological activities. Ongoing research continues to uncover new uses for this compound, further solidifying its importance in modern chemistry.
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